3,6-Bis(furan-2-yl)-1,2,4,5-tetrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-bis(furan-2-yl)-1,2,4,5-tetrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2/c1-3-7(15-5-1)9-11-13-10(14-12-9)8-4-2-6-16-8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVSZPHBBYURDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(N=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672617 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies for 3,6 Bis Furan 2 Yl 1,2,4,5 Tetrazine and Its Derivatives
Direct Synthesis Approaches to 3,6-Bis(furan-2-yl)-1,2,4,5-tetrazine
The direct construction of the this compound scaffold typically follows established protocols for symmetrical 1,2,4,5-tetrazine (B1199680) synthesis, starting from furan-based precursors.
The formation of the aromatic 1,2,4,5-tetrazine ring is most commonly achieved through a two-step process. mdpi.com The first step involves the condensation of acyclic starting materials, such as nitriles or imidoesters, with hydrazine (B178648) to form a dihydro-1,2,4,5-tetrazine intermediate. mdpi.comnih.gov This non-aromatic, six-membered ring intermediate is then subjected to an oxidation reaction in the second step to yield the final, intensely colored, aromatic 1,2,4,5-tetrazine. mdpi.comresearchgate.net
A variety of synthons can be employed for this purpose, including nitriles, formamidinium acetate, and guanidine (B92328) derivatives, with hydrazine serving as the crucial source of the nitrogen atoms for the heterocyclic core. mdpi.com The choice of oxidizing agent is critical and can range from mild reagents like air or sodium nitrite (B80452) in acidic conditions to stronger oxidants, depending on the stability of the substituents. researchgate.netnih.gov Significantly improved results for the oxidation of dihydro-1,2,4,5-tetrazines have been achieved using nitrogen oxides generated in situ from sodium nitrite dissolved in acid. researchgate.net
The most prevalent and direct method for synthesizing symmetrical 3,6-disubstituted 1,2,4,5-tetrazines, including this compound, is the self-condensation of a nitrile precursor in the presence of hydrazine. nih.govnih.gov In this specific synthesis, two molecules of furan-2-carbonitrile react with hydrazine.
The reaction is often catalyzed and proceeds via the formation of a 3,6-bis(furan-2-yl)-1,4-dihydro-1,2,4,5-tetrazine intermediate. This dihydrotetrazine is typically not isolated but is oxidized in situ to afford the final aromatic product. mdpi.com The general procedure involves stirring the nitrile precursor with anhydrous hydrazine or hydrazine hydrate, sometimes with the aid of a catalyst, followed by the addition of an oxidizing agent. nih.gov
Reaction Scheme: 2 * (Furan-2-yl)-CN + 2 N₂H₄ → 3,6-Bis(furan-2-yl)-1,4-dihydro-1,2,4,5-tetrazine + 2 NH₃ 3,6-Bis(furan-2-yl)-1,4-dihydro-1,2,4,5-tetrazine + [O] → this compound + H₂O
Common oxidizing agents used for this final step include sodium nitrite (NaNO₂) in an acidic medium (e.g., aqueous HCl or acetic acid), which generates nitrous acid as the active oxidant. researchgate.netnih.gov This step is often accompanied by a distinct color change to red or violet, indicating the formation of the conjugated tetrazine ring. nih.gov
Both one-pot and stepwise procedures have been developed for the synthesis of 1,2,4,5-tetrazines, each offering distinct advantages for producing symmetrically and unsymmetrically substituted derivatives.
Symmetrical Substitution: For symmetrical tetrazines like this compound, a one-pot synthesis is generally efficient. nih.gov This involves combining the furan-2-carbonitrile and hydrazine, allowing the condensation to proceed, and then introducing the oxidizing agent into the same reaction vessel without isolating the dihydrotetrazine intermediate. mdpi.com This approach is favored for its operational simplicity and often provides good yields for symmetrical products.
Unsymmetrical Substitution: The synthesis of unsymmetrical tetrazines, for instance, 3-(furan-2-yl)-6-(pyridin-2-yl)-1,2,4,5-tetrazine, is more challenging due to the potential for the formation of a mixture of three products (two symmetrical and one unsymmetrical). nih.gov To address this, several strategies have been employed:
Lewis Acid Catalysis: The use of Lewis acid catalysts like Zn(OTf)₂ or Ni(OTf)₂ can improve the synthesis of unsymmetrical tetrazines from a mixture of two different nitriles and neat anhydrous hydrazine. nih.gov
Organocatalysis: Thiol-containing organocatalysts, such as 3-mercaptopropionic acid, can facilitate the reaction between nitriles and hydrazine hydrate, which is a safer alternative to anhydrous hydrazine. nih.govnih.gov This method involves the in-situ formation of a thioimidate ester, which then reacts with hydrazine. nih.gov
Stepwise Protocols: A more controlled, stepwise approach involves synthesizing an intermediate from the first nitrile, such as an amidrazone, which is then reacted with a second, different activated species (e.g., a thioimidate ester from a second nitrile) to form the unsymmetrical dihydrotetrazine, followed by oxidation. nih.gov Another route involves the formation of 1,2-dichloromethylene hydrazines, which can then be condensed with hydrazine monohydrate. nih.gov
Below is an interactive table comparing different synthetic protocols.
| Protocol | Substitution Type | Key Features | Typical Reagents | Advantages | Disadvantages |
| One-Pot Pinner | Symmetrical | Condensation and oxidation in a single vessel. | Nitrile, Hydrazine, NaNO₂/Acid | High efficiency, operational simplicity. | Not suitable for unsymmetrical products. |
| One-Pot (Mixed Nitriles) | Unsymmetrical | Use of catalysts to favor cross-condensation. | Nitrile A, Nitrile B, Hydrazine, Lewis Acid or Organocatalyst | Facile approach to unsymmetrical products. | Can lead to product mixtures requiring purification. |
| Stepwise | Unsymmetrical | Isolation of intermediates. | Nitrile A -> Amidrazone; then react with activated Nitrile B. | High selectivity, pure unsymmetrical product. | More steps, potentially lower overall yield. |
Synthesis of Furan-Substituted 1,2,4,5-Tetrazine Precursors and Intermediates
The synthesis of complex or functionalized furan-tetrazine derivatives often requires the preparation of specialized furan-based precursors prior to the tetrazine ring-forming reaction.
The furan (B31954) ring is amenable to a variety of functionalization reactions, allowing for the introduction of diverse substituents that can tune the electronic properties or provide handles for further conjugation. sci-hub.boxnih.gov Methods for synthesizing substituted furan-2-carbonitriles, the key precursors for tetrazine formation, are crucial.
Strategies for furan functionalization include:
Electrophilic Aromatic Substitution: Directing groups on the furan ring can control the regioselectivity of introducing substituents like halogens or nitro groups. sci-hub.box
Directed Ortho-Metalation: Using directing groups such as oxazolines or imidazolidines allows for regioselective deprotonation of the furan ring, followed by quenching with an electrophile to install a functional group at a specific position. sci-hub.box
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions on pre-functionalized furans (e.g., halogenated furans) are powerful tools for introducing a wide range of aryl, alkyl, or other functional groups. organic-chemistry.org
These methods enable the synthesis of a library of furan-2-carbonitrile derivatives bearing different substituents at the 3, 4, or 5-positions of the furan ring, which can then be converted into correspondingly substituted 3,6-bis(furan-2-yl)-1,2,4,5-tetrazines.
Halogenated tetrazine derivatives are valuable synthetic intermediates, particularly for post-synthesis modification via cross-coupling reactions. acs.orgrsc.org The synthesis of a building block like 3,6-bis(5-bromofuran-2-yl)-1,2,4,5-tetrazine would follow the general principles of tetrazine formation, starting from a halogenated precursor.
The synthetic sequence typically involves:
Preparation of 5-bromofuran-2-carbonitrile (B1269979): This precursor is synthesized by the bromination of furan-2-carbonitrile. The reaction must be controlled to achieve selective monobromination at the C5 position, which is activated towards electrophilic substitution.
Tetrazine Formation: The resulting 5-bromofuran-2-carbonitrile is then subjected to the standard tetrazine synthesis conditions: condensation with hydrazine followed by oxidation. This yields the symmetrical 3,6-bis(5-bromofuran-2-yl)-1,2,4,5-tetrazine.
These halogenated furan-tetrazines can then serve as platforms for creating more complex, unsymmetrical structures. For example, a Sonogashira or Suzuki cross-coupling reaction could be performed on one of the bromo-furan moieties to introduce a different substituent, demonstrating the utility of these halogenated building blocks. rsc.org
The table below summarizes key furan-based building blocks for tetrazine synthesis.
| Building Block | Structure | Synthetic Approach | Application |
| Furan-2-carbonitrile | C₅H₃NO | Standard precursor for the parent compound. | Synthesis of this compound. |
| 5-Bromofuran-2-carbonitrile | C₅H₂BrNO | Electrophilic bromination of furan-2-carbonitrile. | Synthesis of 3,6-bis(5-bromofuran-2-yl)-1,2,4,5-tetrazine. |
| 3-(Furan-2-yl) amidrazone | C₅H₇N₃O | Reaction of furan-2-carbonitrile with hydrazine. | Intermediate for stepwise synthesis of unsymmetrical tetrazines. |
Advanced Methodologies for Derivatization and Polymerization
Advanced synthetic strategies are pivotal in the development of novel materials derived from this compound. These methodologies facilitate the creation of complex macromolecular structures, such as conjugated polymers, and allow for precise tuning of their chemical and physical properties. Key techniques include cross-coupling reactions for polymer backbone formation, cycloaddition reactions for monomer synthesis, and post-polymerization modifications to introduce specific functionalities.
Suzuki Polycondensation for Conjugated Polymer Formation
Suzuki polycondensation is a powerful and versatile method for synthesizing conjugated polymers, leveraging a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. researchgate.net This methodology has been successfully applied to create polymers incorporating the this compound moiety into the main chain.
In a notable example, a soluble poly(tetrazine) polymer was synthesized via Suzuki polycondensation. researchgate.netresearchgate.net The key monomers used in this process were 3,6-bis(5-bromofuran-2-yl)-1,2,4,5-tetrazine and a fluorene (B118485) diboronate derivative. researchgate.netresearchgate.net This reaction effectively links the electron-deficient tetrazine-furan units with electron-rich fluorene units, establishing a donor-acceptor architecture along the polymer backbone, which is crucial for desirable optoelectronic properties. The palladium-catalyzed reaction facilitates the formation of aryl-aryl bonds, leading to a well-defined conjugated polymer. researchgate.net The resulting polymers exhibit specific optical absorption and fluorescence characteristics, which can be further modified. researchgate.net Although sometimes resulting in materials with lower molecular weights, especially with bulky substituents that create steric hindrance, the Suzuki-Miyaura polycondensation is highly effective for producing multi-functional π-conjugated materials. researchgate.net
Table 1: Example of Suzuki Polycondensation for Poly(tetrazine) Synthesis
| Monomer 1 | Monomer 2 | Catalyst System | Resulting Polymer | Reference |
|---|
Regioselective Inverse Electron Demand Diels-Alder Approaches in Monomer Synthesis
The inverse electron demand Diels-Alder (IEDDA) reaction is a cornerstone of tetrazine chemistry, enabling the synthesis of a wide array of functionalized heterocyclic compounds. This reaction involves an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacting with an electron-rich dienophile, like an alkene or alkyne. This approach is particularly valuable for synthesizing new, highly substituted monomers from a parent tetrazine structure, which can then be used in polymerization reactions.
The regioselectivity of the IEDDA reaction is a critical aspect, especially when using unsymmetrical tetrazines or dienophiles. The reaction's outcome is governed by the electronic and steric properties of the substituents on both the tetrazine and the dienophile, typically producing a single, predictable cycloadduct. nih.gov For a molecule like this compound, reacting it with various dienophiles can introduce new functional groups. For instance, reaction with a cyclic enol ether could introduce a hydroxylated side chain, while reaction with an alkyne could yield a pyridazine (B1198779) derivative. d-nb.info The initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, which involves the extrusion of dinitrogen gas (N₂) to form a stable dihydropyridazine (B8628806) or pyridazine ring. d-nb.info This strategy allows for the creation of a library of furan-pyridazine-based monomers with tailored functionalities, ready for subsequent polymerization.
Table 2: Principles of IEDDA for Monomer Synthesis
| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Key Steps | Product Type | Significance |
|---|
Post-Polymerization Functionalization Strategies for Tunable Materials
Post-polymerization functionalization is a highly effective strategy for modifying the properties of a polymer after its synthesis, allowing for the introduction of functionalities that might not be compatible with the initial polymerization conditions. The IEDDA reaction is exceptionally well-suited for this purpose when applied to polymers containing tetrazine units in their backbone. researchgate.netd-nb.info
Polymers synthesized via methods like Suzuki polycondensation, such as the poly(tetrazine-co-fluorene) mentioned previously, retain reactive tetrazine moieties along the chain. researchgate.netresearchgate.net These polymers can undergo efficient and often quantitative "click" reactions with highly strained or electron-rich dienophiles, most notably trans-cyclooctene (B1233481) (TCO) derivatives. researchgate.netd-nb.info This approach allows for the facile attachment of a wide variety of functional groups to the polymer backbone.
The functionalization can dramatically alter the material's properties:
Optical Properties: The conversion of the tetrazine ring to a dihydropyridazine or pyridazine ring upon reaction leads to significant changes in the polymer's absorption and fluorescence spectra. A hypsochromic (blue) shift in absorption is often observed, and a substantial enhancement in fluorescence intensity is a common outcome. researchgate.net
Physical Properties: Solubility can be tuned by appending specific side chains. For example, grafting poly(ethylene glycol) (PEG) chains via a TCO-functionalized PEG can improve solubility in different solvents. researchgate.net
Material Structure: Cross-linking can be achieved by reacting the poly(tetrazine) with a bis-TCO crosslinker, transforming a soluble polymer into a cross-linked foam or gel. researchgate.net
This strategy provides a modular platform for creating a diverse range of materials with tailored properties from a single parent polymer, demonstrating the power of combining controlled polymerization with efficient post-synthetic modification techniques. d-nb.infoed.ac.uk
Table 3: Effects of Post-Polymerization Functionalization via IEDDA
| Functional Group Appended (via TCO derivative) | Change in Polymer Property | Application | Reference |
|---|---|---|---|
| Various substituted side chains | Color change, enhanced fluorescence, altered solubility | Tunable optical and physical properties | researchgate.net |
| Poly(ethylene glycol) (PEG) | Formation of graft copolymers | Improved processability/solubility | researchgate.net |
| bis-TCO | Formation of cross-linked foam | Creation of novel material architectures | researchgate.net |
Advanced Spectroscopic and Structural Characterization of 3,6 Bis Furan 2 Yl 1,2,4,5 Tetrazine
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides profound insights into the molecular vibrations and, consequently, the structural features of a compound. For 3,6-Bis(furan-2-yl)-1,2,4,5-tetrazine, these methods are instrumental in identifying the characteristic vibrational modes of its constituent furan (B31954) and tetrazine moieties.
Infrared (IR) Spectroscopic Signatures of Furan and Tetrazine Moieties
The furan ring typically exhibits several characteristic bands. The C-H stretching vibrations of the furan ring are expected in the region of 3100-3150 cm⁻¹. The C=C stretching vibrations usually appear as a series of bands in the 1500-1600 cm⁻¹ region. The C-O-C stretching of the furan ring is typically observed between 1000 and 1300 cm⁻¹.
The 1,2,4,5-tetrazine (B1199680) ring also has distinct vibrational modes. The C=N stretching vibrations are expected in the 1600-1650 cm⁻¹ range. The N-N stretching vibrations can be found in the 1000-1200 cm⁻¹ region. Ring breathing and deformation modes of the tetrazine ring would also contribute to the fingerprint region of the IR spectrum.
A hypothetical IR data table for this compound, based on these characteristic group frequencies, is presented below.
| Frequency Range (cm⁻¹) | Assignment | Moiety |
| 3100-3150 | C-H stretching | Furan |
| 1600-1650 | C=N stretching | Tetrazine |
| 1500-1600 | C=C stretching | Furan |
| 1000-1300 | C-O-C stretching | Furan |
| 1000-1200 | N-N stretching | Tetrazine |
Raman Spectroscopic Investigations of Molecular Vibrations
Raman spectroscopy, which is sensitive to changes in polarizability, provides complementary information to IR spectroscopy. For this compound, the symmetrical vibrations of the tetrazine and furan rings are expected to be particularly Raman active.
Key expected Raman bands would include the symmetric stretching of the C=N bonds in the tetrazine ring and the symmetric breathing modes of both the furan and tetrazine rings. Due to the centrosymmetric nature of the molecule (in its likely planar conformation), the rule of mutual exclusion would apply, meaning that vibrations that are IR active may be Raman inactive, and vice versa.
A projected Raman data table is provided below, highlighting the expected prominent peaks.
| Frequency Range (cm⁻¹) | Assignment | Moiety |
| 1600-1650 | Symmetric C=N stretching | Tetrazine |
| 1500-1600 | Symmetric C=C stretching | Furan |
| ~1000 | Ring breathing | Tetrazine |
| ~850-950 | Ring breathing | Furan |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and electronic environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR provide critical data for structural confirmation.
Proton (¹H) NMR Characterization of Furan-2-yl and Tetrazine Environments
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the three distinct protons on each of the two equivalent furan rings. Due to the symmetry of the molecule, only three signals are anticipated. The tetrazine ring itself does not have any protons.
The chemical shifts of the furan protons are influenced by the electron-withdrawing nature of the tetrazine ring. The proton at position 5 of the furan ring (adjacent to the oxygen) is typically the most deshielded, followed by the proton at position 3, and finally the proton at position 4.
The following table summarizes the predicted ¹H NMR chemical shifts.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Furan H-5 | 7.8 - 8.0 | dd |
| Furan H-3 | 7.2 - 7.4 | dd |
| Furan H-4 | 6.6 - 6.8 | dd |
Carbon (¹³C) NMR Analysis for Structural Elucidation
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to symmetry, four distinct carbon signals are expected: three for the furan ring and one for the tetrazine ring. The carbon atoms of the tetrazine ring (C3 and C6) are highly deshielded due to the presence of four electronegative nitrogen atoms. The furan carbons will also show distinct chemical shifts.
A table of expected ¹³C NMR chemical shifts is presented below.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Tetrazine C-3, C-6 | 160 - 165 |
| Furan C-2 | 145 - 150 |
| Furan C-5 | 115 - 120 |
| Furan C-3 | 110 - 115 |
| Furan C-4 | 110 - 115 |
Advanced Multidimensional NMR Techniques for Connectivity and Conformation
While specific experimental data from advanced multidimensional NMR techniques for this compound are not available, the application of such techniques would be invaluable for unambiguous assignment of the proton and carbon signals and for providing insights into the molecule's conformation.
Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between the protons on the furan ring, showing correlations between H-3 and H-4, and between H-4 and H-5. HSQC (Heteronuclear Single Quantum Coherence) would be used to directly correlate each proton with its attached carbon atom, confirming the assignments made from the 1D spectra. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons, for instance, showing a correlation between the furan protons and the tetrazine carbons, thus confirming the connectivity of the furan and tetrazine rings.
Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the through-space proximity of protons, which would be crucial in determining the preferred rotational conformation of the furan rings relative to the tetrazine ring.
Mass Spectrometry Techniques
Mass spectrometry serves as a critical analytical tool for the characterization of this compound, providing essential information on its molecular weight, elemental composition, and fragmentation behavior.
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of this compound. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) with high precision, typically to within a few parts per million (ppm). nih.gov This accuracy allows for the determination of the exact molecular formula from the measured mass.
The calculated monoisotopic mass of this compound (C₁₀H₆N₄O₂) is 214.049075 Da. chemspider.com An HRMS experiment would be expected to yield a measured mass that corresponds closely to this theoretical value. The high resolving power of the technique is crucial for distinguishing the target compound from other potential isobaric species—molecules that have the same nominal mass but different elemental compositions. nih.gov The comparison between the experimental and theoretical mass provides strong evidence for the successful synthesis and purity of the compound.
| Compound | Molecular Formula | Ion Type | Calculated m/z | Expected Mass Accuracy (ppm) |
|---|---|---|---|---|
| This compound | C₁₀H₆N₄O₂ | [M+H]⁺ | 215.05635 | < 5 |
| This compound | C₁₀H₆N₄O₂ | [M+Na]⁺ | 237.03829 | < 5 |
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing heterocyclic compounds like this compound. uliege.be This method allows for the transfer of ions from solution into the gas phase with minimal fragmentation, which is ideal for observing the intact molecular ion. rsc.org In ESI-MS, the primary ionization pathway for this compound is expected to be protonation, leading to the formation of the protonated molecule, [M+H]⁺. The nitrogen atoms within the tetrazine ring are sufficiently basic to readily accept a proton from the solvent, which typically contains a small amount of acid like formic acid. nih.gov
Tandem mass spectrometry (MS/MS) experiments, utilizing collision-induced dissociation (CID), can be performed on the isolated [M+H]⁺ ion to probe its fragmentation pathways. rsc.org The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the bonds connecting the furan rings to the central tetrazine core or the fragmentation of the tetrazine ring itself, a process observed in other fused nitrogen-containing ring systems. nih.gov
X-ray Diffraction and Solid-State Structural Elucidation
X-ray diffraction techniques are powerful methods for determining the precise three-dimensional arrangement of atoms and molecules in the solid state, offering detailed insights into molecular geometry, crystal packing, and intermolecular forces.
Single Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information for a crystalline solid. By analyzing the diffraction pattern of a single crystal, a complete three-dimensional model of the molecule can be constructed. For this compound, an SC-XRD study would precisely determine bond lengths, bond angles, and torsion angles. mdpi.com
| Parameter | Description | Expected Value/Information |
|---|---|---|
| Crystal System | Symmetry of the unit cell | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry elements of the crystal | e.g., P2₁/n, P-1 |
| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ | Precise lattice parameters |
| Bond Lengths (Å) | Distances between bonded atoms | e.g., C-N, N-N, C-C, C-O |
| Bond Angles (°) | Angles between three connected atoms | e.g., C-N-N, N-C-C |
| Torsion Angles (°) | Dihedral angles defining conformation | Describes planarity and substituent orientation |
Powder X-ray Diffraction (PXRD) is a fundamental technique used to characterize the crystalline nature of a bulk sample. rigaku.com It is particularly valuable for identifying different crystalline forms, known as polymorphs, which have the same chemical composition but different crystal structures. researchgate.net Each polymorph of a compound will produce a unique PXRD pattern, characterized by a specific set of diffraction peak positions (2θ) and intensities.
For this compound, PXRD can be used to confirm the phase purity of a synthesized batch by comparing its experimental pattern to a calculated pattern derived from single-crystal data. rigaku.com Furthermore, by subjecting the compound to various conditions (e.g., different solvents, temperatures), PXRD can be employed to screen for and identify potential polymorphs. The existence of different polymorphic forms can significantly influence the material's physical properties, making their characterization essential. researchgate.net
The crystal packing of this compound is governed by a network of non-covalent intermolecular interactions. A key interaction expected in this system is π-π stacking. nih.gov The 1,2,4,5-tetrazine ring is known to be electron-deficient due to the presence of four electronegative nitrogen atoms. rsc.org Conversely, the furan rings are comparatively electron-rich π-systems.
Electronic Spectroscopy and Photophysical Characterization
The electronic and photophysical properties of this compound are of significant interest due to the unique combination of the electron-deficient 1,2,4,5-tetrazine core and the electron-rich furan substituents. This arrangement facilitates intramolecular charge transfer, profoundly influencing the molecule's interaction with light and its behavior in redox reactions.
The UV-Vis absorption spectrum of tetrazines substituted with heterocyclic rings, such as this compound, is typically characterized by two distinct absorption bands. One band appears in the UV region of the spectrum, and a second, highly colored band is present in the visible region. This visible absorption is attributed to a low-lying π* orbital, which results in an n-π* electronic transition.
The electronic nature of the substituents at the 3 and 6 positions of the tetrazine ring plays a crucial role in modulating the energy of these electronic transitions. For this compound, the furan rings act as electron-donating groups. This electron-donating character influences the energy levels of the frontier molecular orbitals, thereby affecting the absorption maxima (λmax). The maximum absorption wavelengths are correlated with the electron-rich character of the heterocyclic substituent. Generally, more electron-rich substituents lead to a shift in the absorption bands.
Table 1: Representative UV-Vis Absorption Data for Heteroaryl-Substituted Tetrazines (Specific data for this compound is not available in the searched literature. The table structure is provided as a template.)
| Compound | Substituent | λmax, 1 (nm) | λmax, 2 (nm) | Solvent |
| This compound | Furan-2-yl | Data not available | Data not available | Data not available |
| 3,6-Bis(thien-2-yl)-1,2,4,5-tetrazine | Thiophen-2-yl | Data not available | Data not available | Data not available |
| 3,6-Bis(pyrrol-2-yl)-1,2,4,5-tetrazine | Pyrrol-2-yl | Data not available | Data not available | Data not available |
While the 1,2,4,5-tetrazine core is known to be a part of many fluorescent systems, detailed information on the intrinsic fluorescence and luminescence properties of this compound is not extensively documented in the available literature. Tetrazine derivatives can exhibit fluorescence, often with emission in the red region of the spectrum, stemming from the weak, forbidden n-π* electronic transitions. researchgate.net
The fluorescence efficiency of tetrazines is highly dependent on their substitution at the 3- and 6-positions. In many cases, the tetrazine moiety can act as a fluorescence quencher, particularly when conjugated with a fluorophore. The fluorescence is then "turned on" upon a chemical reaction, such as a Diels-Alder cycloaddition, which alters the electronic structure of the tetrazine ring. However, the inherent quantum yield and emission characteristics of the standalone this compound molecule require further specific investigation.
The electrochemical properties of this compound are defined by the high electron affinity of the tetrazine ring, making it easily reducible. Studies on tetrazines with heterocyclic substituents have shown that these compounds are electroactive, undergoing both reduction and oxidation processes, which can be characterized using techniques like cyclic voltammetry.
The reduction potentials are strongly correlated with the electron-rich or electron-poor character of the heterocyclic substituent. For this compound, the electron-donating furan rings are expected to make the reduction potential less positive compared to tetrazines with electron-withdrawing substituents. The redox potentials obtained from electrochemical measurements are invaluable for determining the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Table 2: Representative Electrochemical Data for Heteroaryl-Substituted Tetrazines (Specific data for this compound is not available in the searched literature. The table structure is provided as a template.)
| Compound | Ered (V vs. ref) | Eox (V vs. ref) | HOMO (eV) | LUMO (eV) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| 3,6-Bis(thien-2-yl)-1,2,4,5-tetrazine | Data not available | Data not available | Data not available | Data not available |
| 3,6-Bis(pyrrol-2-yl)-1,2,4,5-tetrazine | Data not available | Data not available | Data not available | Data not available |
Correlative Experimental and Theoretical Spectroscopic Studies
The integration of theoretical calculations with experimental data provides a deeper understanding of the electronic structure and properties of this compound. Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for modeling the geometric and electronic properties of such molecules.
Research on tetrazines with heterocyclic substituents has demonstrated that theoretical calculations on the neutral compounds, as well as their cation and anion radicals, are in correct agreement with experimental electrochemical and spectroscopic results. These calculations can predict the planarity of the molecule, which is indicative of electron delocalization and potential charge transfer between the tetrazine core and the furan rings. Furthermore, TD-DFT calculations can simulate UV-Vis absorption spectra, allowing for the assignment of electronic transitions observed experimentally. The calculated energies of the HOMO and LUMO levels can be correlated with the measured oxidation and reduction potentials, respectively, providing a comprehensive and validated picture of the molecule's electronic behavior.
Reactivity Profile and Mechanistic Insights of 3,6 Bis Furan 2 Yl 1,2,4,5 Tetrazine
Inverse Electron Demand Diels-Alder (IEDDA) Cycloadditions
The IEDDA reaction is a cornerstone of tetrazine chemistry, proceeding between an electron-poor diene (the tetrazine) and an electron-rich dienophile. eur.nl This reaction is characterized by its rapid kinetics and high selectivity, often proceeding without the need for a catalyst and forming stable products with the release of dinitrogen gas. enamine.netresearchgate.net
The fundamental principle of the IEDDA reaction involving 1,2,4,5-tetrazines lies in the interaction between the low-energy Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine and the high-energy Highest Occupied Molecular Orbital (HOMO) of the dienophile. nih.gov The presence of four nitrogen atoms renders the tetrazine ring highly electron-deficient, lowering its LUMO energy and making it exceptionally reactive toward a wide array of electron-rich dienophiles. nih.govevitachem.com The reaction typically proceeds through a concerted [4+2] cycloaddition to form a bicyclic intermediate, which then undergoes a rapid retro-Diels-Alder reaction to eliminate a molecule of nitrogen (N₂), driving the reaction to completion. researchgate.net This irreversible step results in the formation of a dihydropyridazine (B8628806), which may subsequently oxidize to the corresponding aromatic pyridazine (B1198779). nih.gov
The scope of dienophiles that react with 3,6-disubstituted-1,2,4,5-tetrazines, including the furan-2-yl variant, is extensive. It encompasses a variety of unsaturated partners:
Strained Alkenes and Alkynes: Dienophiles featuring ring strain, such as trans-cyclooctenes (TCO), norbornenes, and bicyclononynes (BCN), exhibit exceptionally high reaction rates. enamine.netnih.govnih.gov This high reactivity makes them ideal for applications requiring rapid kinetics, such as bioorthogonal labeling in living systems. enamine.netnih.gov
Electron-Rich Alkenes and Alkynes: Enol ethers, enamines, and ynamines are effective reaction partners due to their electron-donating groups, which raise their HOMO energy for better orbital overlap with the tetrazine's LUMO. d-nb.info
Heterodienophiles: The reaction is not limited to carbon-carbon multiple bonds; other unsaturated functionalities can also participate in these cycloadditions.
The versatility and broad scope of the IEDDA reaction have established tetrazines as powerful tools in organic synthesis, medicinal chemistry, and chemical biology. nih.gov
The substituents at the 3- and 6-positions of the 1,2,4,5-tetrazine (B1199680) ring play a critical role in modulating its reactivity. rsc.org The rate of the IEDDA reaction is highly sensitive to the electronic properties of these substituents; electron-withdrawing groups generally increase the reaction rate by further lowering the tetrazine's LUMO energy, thus reducing the HOMO-LUMO energy gap with the dienophile. nih.govnih.gov
Table 1: Comparison of Second-Order Rate Constants for IEDDA Reactions of Various 3,6-Disubstituted-1,2,4,5-Tetrazines with Bicyclononyne (BCN) in Methanol (B129727)
| Tetrazine Substituent (R) in 3,6-di-R-tetrazine | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|
| Pyridin-2-yl | 118 |
| Phenyl | 3.6 |
| 4-Methoxyphenyl | 1.4 |
| 4-Hydroxyphenyl | 0.58 |
Data sourced from a study examining substituent effects on tetrazine reactivity, illustrating the significant impact of electronics on reaction kinetics. nih.gov
Kinetic Aspects: The kinetics of tetrazine IEDDA reactions are typically second-order and can be conveniently monitored by UV-vis spectroscopy, following the disappearance of the tetrazine's characteristic long-wavelength absorption. nih.gov The reaction rates are profoundly influenced by several factors:
Tetrazine Substitution: As discussed, electron-withdrawing substituents accelerate the reaction. nih.gov
Dienophile Nature: The reactivity of the dienophile, particularly the strain in cyclic systems, is a major determinant of the rate. Strained dienophiles like TCO react orders of magnitude faster than unstrained ones. eur.nl
Solvent: The reaction rate can be sensitive to solvent properties. For instance, some tetrazine cycloadditions proceed slightly faster in methanol compared to acetonitrile. nih.gov Protic solvents, especially water, can accelerate Diels-Alder reactions. nih.gov
Unprecedented Cycloaddition Modes
For decades, the exclusive mode of [4+2] cycloaddition for 1,2,4,5-tetrazines was understood to occur across the C3 and C6 positions of the tetrazine ring. nih.govdicp.ac.cn However, recent research has unveiled a novel and unprecedented reaction pathway, challenging this long-held convention.
An alternative mode of cycloaddition has been discovered that occurs across the N1 and N4 nitrogen atoms of the tetrazine ring. nih.govresearchgate.net This formal [4+2] cycloaddition across two nitrogen atoms is observed in reactions with specific dienophiles, namely aryl-conjugated enamines. nih.govdicp.ac.cn This N1/N4 pathway is distinct from the canonical C3/C6 cycloaddition and leads to a different class of heterocyclic products.
The mechanism involves an initial formal cycloaddition across the N1/N4 positions, followed by a formal retro-[4+2] cycloaddition that results in the loss of a nitrile molecule. Subsequent aromatization yields a 1,2,4-triazine (B1199460) derivative. nih.govdicp.ac.cn This discovery represents a significant shift in the understanding of tetrazine reactivity, demonstrating that the reaction pathway can be selectively diverted from the carbon framework to the nitrogen framework of the heterocycle. nih.gov This selectivity provides a novel and efficient one-step synthesis of 1,2,4-triazines from readily available starting materials. dicp.ac.cnnih.gov
The critical factor governing the switch from the conventional C3/C6 pathway to the unprecedented N1/N4 pathway is the reaction solvent. nih.gov Specifically, the use of solvents with strong hydrogen bond-donating capabilities, such as hexafluoroisopropanol (HFIP), was found to be essential for promoting the N1/N4 cycloaddition. nih.govdicp.ac.cn
Mechanistic studies revealed that the extent of hydrogen bonding between the solvent and the tetrazine controls the selectivity between the two cycloaddition modes. nih.gov While common protic solvents like methanol (MeOH) yield the conventional C3/C6 cycloaddition product, the strongly acidic and non-nucleophilic nature of HFIP activates the tetrazine in a way that favors the N1/N4 pathway. dicp.ac.cn A clear transition from exclusive C3/C6 cycloaddition to exclusive N1/N4 cycloaddition was observed as the pKa of the solvent decreased from 15.5 (MeOH) to 9.3 (HFIP). dicp.ac.cn This demonstrates that solvent-tetrazine hydrogen bonding is not merely a rate-enhancing catalytic effect but a fundamental pathway-directing interaction, representing the first instance of altering the mode of a heterocyclic azadiene cycloaddition through this mechanism. nih.gov
Table 2: Influence of Solvent on the Cycloaddition Pathway of 1,2,4,5-Tetrazines with Enamines
| Solvent | pKa | Predominant Cycloaddition Mode | Product Type |
|---|---|---|---|
| Methanol (MeOH) | 15.5 | Conventional C3/C6 | Pyridazine Derivative |
| Hexafluoroisopropanol (HFIP) | 9.3 | Unprecedented N1/N4 | 1,2,4-Triazine Derivative |
Data illustrates the dramatic switch in reaction selectivity based on the hydrogen-bonding capability of the solvent. nih.govdicp.ac.cn
Based on the available scientific literature, a detailed article focusing solely on the specified aspects of 3,6-Bis(furan-2-yl)-1,2,4,5-tetrazine cannot be generated. The research findings necessary to thoroughly and accurately address the requested outline points for this specific compound are not present in the search results.
The provided search results contain extensive information on the reactivity of the 1,2,4,5-tetrazine core with different substituents (e.g., pyridyl, phenyl, thiomethyl). This body of research describes general principles of tetrazine reactivity, including cascade reactions, regioselectivity with unsymmetrical dienophiles, and some mechanistic studies.
However, to generate the requested article, specific experimental data and discussions pertaining directly to This compound are required for each section:
Mechanistic Investigations:There is no information regarding mechanistic studies, such as isotopic labeling experiments or the direct analysis of reaction intermediates, that have been conducted specifically on this compound.
Therefore, in adherence with the instructions to focus solely on the requested compound and maintain scientific accuracy, the article cannot be written. Extrapolating findings from other differently substituted tetrazines would not be scientifically rigorous and would violate the core requirement of the prompt.
Computational and Theoretical Investigations of 3,6 Bis Furan 2 Yl 1,2,4,5 Tetrazine
Quantum Chemical Calculations for Molecular Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intricacies of molecular geometries, conformational preferences, and reactivity patterns.
Density Functional Theory (DFT) calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. For 3,6-bis(furan-2-yl)-1,2,4,5-tetrazine, a key structural feature is the relative orientation of the two furan (B31954) rings with respect to the central tetrazine ring. These different spatial arrangements, or conformations, can have distinct energies and, consequently, different populations at equilibrium.
Similar to the analogous compound 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine, this compound can exist in two primary planar conformations: a t-trans form, where the furan rings are on opposite sides of the tetrazine ring, and a t-cis form, where they are on the same side. researchgate.netnih.gov Quantum chemical calculations are employed to compare the energetic parameters of these conformations. nih.gov The central tetrazine ring itself may exhibit a slight boat conformation, as has been observed in other substituted tetrazines. nih.govnih.gov
The optimization of the molecular geometry using DFT, often with a basis set such as 6-31G* or higher, provides detailed information on bond lengths, bond angles, and dihedral angles. For instance, in related tetrazine derivatives, the planarity of the system is a significant factor in its electronic properties. researchgate.net The dihedral angles between the furan rings and the tetrazine ring are of particular interest as they influence the degree of π-conjugation across the molecule.
Table 1: Representative Conformational Data for Substituted Tetrazines
| Conformation | Dihedral Angle (Ring-Tetrazine) | Relative Energy (kcal/mol) |
|---|---|---|
| t-trans | ~0° | 0 (Reference) |
| t-cis | ~0° | Typically slightly higher |
| Non-planar | >0° | Higher energy |
Note: This table is illustrative and based on general findings for similar aromatic-substituted tetrazines. Specific values for this compound would require dedicated computational studies.
To understand the local reactivity of this compound, theoretical constructs such as Fukui functions and other reactivity descriptors are calculated. researchgate.net These indices, derived from DFT, help to identify which atoms in the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. semanticscholar.org
The Fukui function, ƒ(r), indicates the change in electron density at a particular point in the molecule when an electron is added or removed. The condensed Fukui functions (ƒk+, ƒk-, ƒk0) simplify this by assigning a value to each atom (k) in the molecule.
ƒk+ : Indicates the susceptibility of atom k to nucleophilic attack.
ƒk- : Indicates the susceptibility of atom k to electrophilic attack.
ƒk0 : Indicates the susceptibility of atom k to radical attack.
For 1,2,4,5-tetrazines, the carbon atoms of the tetrazine ring are typically electrophilic and thus prone to attack by nucleophiles, a key step in many of their reactions, including inverse-electron-demand Diels-Alder cycloadditions. researchgate.net The furan rings, being electron-rich aromatic systems, would be expected to have sites susceptible to electrophilic attack.
Other important global reactivity descriptors that can be calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) include:
Chemical Hardness (η) : A measure of the molecule's resistance to change in its electron distribution.
Electronic Chemical Potential (μ) : Related to the escaping tendency of electrons from an equilibrium system.
Global Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts electrons.
Table 2: Calculated Global Reactivity Descriptors for a Representative Tetrazine Derivative
| Parameter | Formula | Typical Value (eV) |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | > 2.5 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | < -3.0 |
| Electrophilicity Index (ω) | μ2 / (2η) | > 1.5 |
Note: These values are illustrative and depend on the specific compound and the level of theory used. nih.gov
The inverse-electron-demand Diels-Alder (IEDDA) reaction is a hallmark of 1,2,4,5-tetrazines. rsc.org Computational studies are vital for understanding the kinetics and mechanism of the cycloaddition of this compound with various dienophiles. These studies involve locating the transition state structure for the reaction and calculating the associated activation energy (ΔE‡). researchgate.net
The activation energy determines the rate of the reaction; a lower activation energy corresponds to a faster reaction. DFT calculations can model the entire reaction pathway, from reactants to the transition state to the final product, providing a detailed picture of the energetic landscape. The geometry of the transition state reveals the concerted or stepwise nature of the cycloaddition and the degree of bond formation at the point of maximum energy. For many tetrazine cycloadditions, a concerted mechanism is predicted. researchgate.net
The electronic nature of the substituents on the tetrazine ring significantly influences the activation energy. Electron-withdrawing groups generally lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap with the dienophile and a lower activation barrier, thus accelerating the reaction. researchgate.net The furan rings in this compound are generally considered electron-rich, which would raise the energy of the tetrazine's LUMO compared to unsubstituted tetrazine, potentially leading to slower reaction rates with typical electron-rich dienophiles.
Molecular Orbital Analysis
The electronic structure of this compound can be described by its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are the primary orbitals involved in chemical reactions.
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and electronic excitation properties. materialsciencejournal.org A smaller gap generally implies higher reactivity. nih.gov
For this compound, DFT calculations would reveal the energies and spatial distributions of these orbitals. It is expected that the HOMO would have significant contributions from the electron-rich furan rings, while the LUMO would be primarily localized on the electron-deficient tetrazine ring. sciforum.net This separation of the frontier orbitals is characteristic of donor-acceptor systems.
Table 3: Representative Frontier Orbital Energies for Substituted Tetrazines
| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 3,6-Diphenyl-1,2,4,5-tetrazine | -6.8 | -3.2 | 3.6 |
| 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine | -7.0 | -3.5 | 3.5 |
| This compound | (Predicted) ~ -6.7 | (Predicted) ~ -3.0 | (Predicted) ~ 3.7 |
Note: The values for the furan derivative are predictive and based on the electronic nature of the furan ring relative to phenyl and pyridyl groups.
The visual representation of the HOMO and LUMO provides a clear picture of where electronic charge is most likely to be donated from and accepted to. This is invaluable for predicting how the molecule will interact with other reagents.
Frontier Molecular Orbital (FMO) theory is a powerful model for explaining the outcomes of pericyclic reactions, including the IEDDA reactions of tetrazines. semanticscholar.org According to FMO theory, the dominant interaction in these reactions is between the HOMO of the dienophile (the electron-rich component) and the LUMO of the diene (the electron-poor component, which is the tetrazine). mdpi.com
The rate of the cycloaddition is inversely related to the energy gap between the interacting frontier orbitals. A smaller HOMOdienophile-LUMOdiene gap leads to a stronger interaction, a more stable transition state, and a faster reaction. The electron-deficient nature of the 1,2,4,5-tetrazine (B1199680) ring gives it a low-lying LUMO, making it highly reactive towards electron-rich dienophiles such as alkenes and alkynes. rsc.org
By calculating the HOMO and LUMO energies of this compound and a range of potential dienophiles, FMO theory can be used to predict relative reaction rates and select the most suitable reaction partners. The furan substituents, being less electron-withdrawing than pyridyl groups, for example, would be expected to raise the LUMO energy of the tetrazine core. This would result in a larger energy gap with a given dienophile's HOMO, suggesting that this compound might be less reactive in IEDDA reactions than its pyridyl analogue. researchgate.net This predictive power is a cornerstone of using computational chemistry for the rational design of chemical reactions and functional molecules.
Spectroscopic Property Simulations
Detailed computational studies specifically simulating the spectroscopic properties of this compound are not extensively available in the public research domain. However, the theoretical approaches that would be used for such an investigation are well-established.
Theoretical Calculation of Electronic Excitation Energies (e.g., TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for calculating the electronic excitation energies and simulating the UV-Visible absorption spectra of molecules like this compound. This method provides insights into the nature of electronic transitions, such as π→π* or n→π*, which are characteristic of chromophoric systems containing aromatic rings and heteroatoms.
For a molecule with this structure, calculations would typically involve:
Geometry Optimization: The ground-state geometry of the molecule is first optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).
Excitation Energy Calculation: Using the optimized geometry, TD-DFT calculations are performed to determine the vertical excitation energies, oscillator strengths, and corresponding wavelengths (λmax) of the lowest singlet-singlet electronic transitions.
These calculations would elucidate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) and describe the major orbital contributions to the primary electronic transitions. For instance, the characteristic visible absorption of s-tetrazines is typically attributed to an n→π* transition involving the lone pair electrons on the nitrogen atoms.
Correlation of Computational Data with Experimental Spectroscopic Results
A crucial step in computational chemistry is to validate theoretical findings against experimental data. For this compound, this would involve comparing the calculated absorption maxima (λmax) from TD-DFT with an experimentally measured UV-Vis spectrum.
A strong correlation, with a small systematic deviation, would validate the chosen computational model (functional and basis set). Discrepancies between theoretical and experimental values can often be attributed to factors such as solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM), or vibrational broadening, which is not accounted for in vertical excitation calculations. A successful correlation allows for a reliable assignment of the observed spectral bands to specific electronic transitions.
Analysis of Intermolecular Interactions in Condensed Phases
The study of intermolecular interactions is essential for understanding the solid-state properties of a compound, including its crystal packing, stability, and material characteristics.
Hirshfeld Surface Analysis for Molecular Packing and Stability
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment. To perform this analysis, high-quality single-crystal X-ray diffraction data is required.
The analysis generates several key outputs:
d_norm surface: This surface maps normalized contact distances, highlighting regions of significant intermolecular contact. Close contacts, such as hydrogen bonds, appear as distinct red regions.
For this compound, a Hirshfeld analysis would reveal the dominant forces governing its solid-state architecture, which are likely to include π-π stacking between the furan and tetrazine rings and various weak C-H···N or C-H···O hydrogen bonds.
Computational Modeling of Non-Covalent Interactions, including Anion-π Interactions
The electron-deficient nature of the 1,2,4,5-tetrazine ring makes it a prime candidate for engaging in non-covalent interactions, particularly anion-π interactions. The tetrazine ring possesses a positive quadrupole moment, enabling it to attract and bind with anions.
Computational modeling can be used to investigate and quantify these interactions. DFT calculations can determine the geometry and binding energy of an anion (e.g., Cl⁻, BF₄⁻) interacting with the π-system of the tetrazine core of the molecule. Methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can further characterize these interactions, identifying bond critical points and visualizing the weak interaction regions in real space. While direct experimental or computational studies on anion-π interactions for the furan derivative are not readily found, research on analogous compounds like 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine has provided compelling evidence that such interactions are a major driving force in the formation of complex supramolecular structures.
Frontier Applications of 3,6 Bis Furan 2 Yl 1,2,4,5 Tetrazine in Advanced Materials and Chemical Biology
Applications in Conjugated Polymers and Organic Electronics
The integration of 3,6-bis(furan-2-yl)-1,2,4,5-tetrazine into conjugated polymers has opened avenues for the development of novel organic electronic materials. The electron-accepting nature of the tetrazine unit, combined with the electron-donating characteristics of the furan (B31954) rings, allows for the creation of donor-acceptor (D-A) type polymers with tunable electronic properties. These properties are crucial for applications in organic solar cells, optoelectronic devices, and field-effect transistors.
Electron-Accepting Building Blocks for Organic Solar Cells (Photovoltaics)
In the field of organic photovoltaics (OPVs), this compound has been utilized as an electron-accepting monomer to construct low band-gap conjugated polymers. These polymers are designed to absorb a broad range of the solar spectrum and facilitate efficient charge separation and transport, which are critical for the performance of solar cells.
Research has demonstrated the synthesis of copolymers incorporating the bisfuran-s-tetrazine (FTz) unit. For instance, two such polymers, PBDTFTz and PCPDTFTz, were synthesized and their photovoltaic properties were investigated. These polymers, when blended with a fullerene acceptor (PC71BM) in a bulk heterojunction (BHJ) solar cell, exhibited power conversion efficiencies (PCE) of up to 0.8%. While this efficiency is modest compared to the thiophene (B33073) analogs of these polymers, it confirms the potential of furan-tetrazine based materials in OPV applications. The lower performance was attributed to the lack of alkyl substitution on the furan rings, leading to less favorable morphology and charge transport properties.
| Polymer | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | PCE (%) |
| PBDTFTz | -5.35 | -3.45 | 1.90 | 0.8 |
| PCPDTFTz | -5.40 | -3.50 | 1.90 | 0.6 |
Integration into Optoelectronic Devices and Electroluminescent Materials
The unique photophysical properties of tetrazine derivatives, including their potential for luminescence, make them attractive candidates for use in optoelectronic devices such as organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer backbones can lead to materials with tunable emission colors and efficiencies.
While extensive research has been conducted on various tetrazine derivatives for electronic and luminescent applications, specific data on the performance of electroluminescent devices based on polymers containing this compound are not widely reported in the current literature. However, the general principles of molecular design suggest that the electronic structure of such polymers could be tailored to achieve efficient electroluminescence.
Design of Polymers for Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are a cornerstone of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. The design of conjugated polymers with high charge carrier mobility is therefore a key area of research.
Polymers incorporating the this compound unit are of interest for OFET applications due to the potential for creating materials with desirable electronic properties and solid-state packing. However, specific studies detailing the synthesis and characterization of such polymers for OFET applications, including their field-effect mobility and on/off current ratios, are not yet prevalent in the scientific literature. The development of new synthetic methodologies and a deeper understanding of the structure-property relationships are needed to fully explore the potential of these materials in OFETs.
Strategies for Bioorthogonal Chemistry and Click Reactions
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene or alkyne is a cornerstone of bioorthogonal chemistry due to its exceptionally fast reaction rates and high specificity. rsc.org this compound is a participant in these reactions, enabling its use in a variety of biological applications. rsc.org
Rapid Bioconjugation and Functionalization of Biomolecules via IEDDA
The IEDDA reaction provides a powerful tool for the rapid and specific labeling of biomolecules. In this reaction, the tetrazine acts as the diene and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO), serves as the reaction partner. The rate of this reaction is highly dependent on the substituents on the tetrazine ring. Electron-withdrawing groups tend to increase the reaction rate, while electron-donating groups decrease it.
While the specific second-order rate constant for the reaction of this compound with common dienophiles has not been extensively reported, the electronic properties of the furan ring suggest a moderate reactivity. For comparison, the table below shows the reaction rates of other 3,6-disubstituted tetrazines with bicyclo[2.2.1]hept-2-ene (BCN).
| 3,6-Disubstituted Tetrazine | Dienophile | Solvent | Second-Order Rate Constant (M⁻¹s⁻¹) |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | BCN | Methanol (B129727) | 118 |
| 3,6-diphenyl-1,2,4,5-tetrazine | BCN | Methanol | 3.6 |
| 3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine | BCN | Methanol | 1.4 |
| 3,6-bis(4-hydroxyphenyl)-1,2,4,5-tetrazine | BCN | Methanol | 0.58 |
This rapid and specific conjugation chemistry allows for the precise attachment of probes, drugs, or other functional molecules to proteins, nucleic acids, and other biomolecules in complex biological environments.
Development of Advanced Imaging Probes and Chemical Sensors
A particularly exciting application of tetrazine bioorthogonal chemistry is the development of "turn-on" fluorescent probes for biological imaging. In these probes, a fluorophore is chemically linked to the tetrazine in such a way that its fluorescence is quenched. The IEDDA reaction with a target molecule containing a strained dienophile leads to the formation of a new, highly fluorescent product. This results in a significant increase in fluorescence intensity, allowing for the imaging of specific biological targets with a high signal-to-noise ratio. nih.gov
The design of these probes often involves tuning the electronic properties of the tetrazine and the fluorophore to maximize the quenching efficiency in the "off" state and the fluorescence quantum yield in the "on" state. While specific imaging probes derived from this compound have not been widely reported, the principles of fluorogenic probe design are well-established. The table below illustrates the photophysical properties of some tetrazine-based fluorogenic probes.
| Fluorophore | Quencher | Turn-On Ratio | Quantum Yield (On) |
| BODIPY FL | Tetrazine | ~15-20 | - |
| Oregon Green | Tetrazine | ~15-20 | - |
| BODIPY TMR-X | Tetrazine | ~15-20 | - |
The development of such probes based on this compound could provide new tools for live-cell imaging and diagnostics. Furthermore, the responsive nature of the tetrazine core to its chemical environment suggests potential applications in the development of chemical sensors, where the binding of an analyte could trigger a change in the optical or electronic properties of the molecule.
Precursors for the Synthesis of Diverse Heterocyclic Scaffolds
Synthesis of Pyridazines and Diazafluoranthenes
The [4+2] cycloaddition reaction between a 1,2,4,5-tetrazine (B1199680) and a dienophile, followed by the retro-Diels-Alder extrusion of a dinitrogen molecule, is a well-established and efficient method for constructing the pyridazine (B1198779) core. This compound serves as the diene component in these reactions, readily reacting with a range of dienophiles, including alkenes and alkynes, to yield highly substituted pyridazines.
The reactivity of the tetrazine is significantly influenced by its substituents. While specific kinetic data for this compound is not extensively documented, studies on analogous 3,6-diaryl-1,2,4,5-tetrazines provide insight into its expected behavior. The reaction proceeds by the interaction of the Highest Occupied Molecular Orbital (HOMO) of the dienophile with the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine. Electron-donating groups on the dienophile and electron-withdrawing groups on the tetrazine accelerate the reaction.
A notable application of this chemistry is the synthesis of diazafluoranthenes. This is achieved through the iEDDA reaction of a 3,6-disubstituted-1,2,4,5-tetrazine with a suitable polycyclic aromatic dienophile, such as acenaphthylene. The initial cycloaddition is followed by nitrogen extrusion and subsequent aromatization to yield the rigid, planar diazafluoranthene scaffold. This reaction provides a strategic pathway to complex, nitrogen-containing polycyclic aromatic hydrocarbons.
Table 1: Representative Diels-Alder Reactions of 3,6-Disubstituted-1,2,4,5-tetrazines for the Synthesis of Pyridazines Data presented is for analogous 3,6-diaryl-1,2,4,5-tetrazines to illustrate the general reaction scope.
| Tetrazine Reactant | Dienophile | Solvent | Conditions | Product | Yield (%) |
| 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine | 2,3-Dihydrofuran | Toluene | 100 °C, 16 h | 4-(1-Hydroxyethyl)-3,6-di(pyridin-2-yl)pyridazine | 70 |
| 3,6-Diphenyl-1,2,4,5-tetrazine | 2,3-Dihydrofuran | Toluene | 100 °C, 5 d | 4-(1-Hydroxyethyl)-3,6-diphenylpyridazine | 67 |
| 3,6-Di(pyrimidin-2-yl)-1,2,4,5-tetrazine | 2,3-Dihydrofuran | Toluene | 100 °C, 60 min | 4-(1-Hydroxyethyl)-3,6-di(pyrimidin-2-yl)pyridazine | 82 |
| 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine | 3,4-Dihydro-2H-pyran | Toluene | 100 °C, 16 h | 4-(1-Hydroxypropyl)-3,6-di(pyridin-2-yl)pyridazine | 70 |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency
The classical Pinner synthesis remains a foundational method for creating 3,6-disubstituted-1,2,4,5-tetrazines, which involves the condensation of nitriles with hydrazine (B178648) followed by oxidation. nih.gov However, future research is increasingly focused on developing more sustainable and efficient synthetic pathways. Green chemistry principles, such as the use of safer solvents, milder reaction conditions, and catalytic processes, are paramount.
Future synthetic strategies could involve:
Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times for Diels-Alder reactions involving tetrazines, shifting from hours to minutes. researchgate.net Applying this to the synthesis of the tetrazine ring itself could offer a more energy-efficient and rapid production method.
Catalytic Approaches: The use of transition metal catalysts, such as divalent nickel and zinc salts, has been shown to promote the formation of tetrazines from alkyl nitriles and hydrazine, broadening the substrate scope beyond traditional aromatic nitriles. nih.gov Research into catalysts that can efficiently couple furan-2-carbonitrile with hydrazine under mild conditions could enhance yield and purity.
Bio-based Precursors: Leveraging 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from biomass, could provide a sustainable route to furan-containing precursors. rsc.org Developing pathways from HMF to furan-2-carbonitrile would create a greener supply chain for the synthesis of 3,6-bis(furan-2-yl)-1,2,4,5-tetrazine.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety for handling hazardous intermediates like hydrazine, and potential for scalable, automated synthesis.
A comparison of potential synthetic routes is outlined in the table below.
| Synthesis Method | Potential Advantages | Key Research Challenge |
| Improved Pinner Synthesis | Well-established, reliable for aromatic nitriles. | Use of harsh oxidants, often requires anhydrous conditions. nih.govmdpi.com |
| Microwave-Assisted | Rapid reaction times, increased energy efficiency. researchgate.net | Optimization of conditions for furan-based substrates. |
| Metal-Catalyzed | Broader substrate scope, potentially milder conditions. nih.gov | Catalyst cost, removal from the final product, and recyclability. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | High initial setup cost, potential for channel clogging. |
Exploration of Unconventional Reactivity Modes and Precise Selectivity Control
The primary reactivity of 1,2,4,5-tetrazines is their participation as dienes in inverse-electron-demand Diels-Alder (iEDDA) reactions. nih.gov This "click chemistry" reaction is known for its extremely fast kinetics and high selectivity, making it a powerful tool in bioorthogonal chemistry. nih.govtcichemicals.com The furan (B31954) substituents in this compound are expected to modulate this reactivity in unique ways.
Future research avenues in this area include:
Tuning Reaction Kinetics: The electronic properties of the substituents at the 3 and 6 positions of the tetrazine ring significantly influence the rate of the iEDDA reaction. nih.govresearchgate.net While electron-withdrawing groups typically accelerate the reaction, the electron-rich furan rings may offer a different kinetic profile compared to commonly used pyridyl or phenyl groups. A systematic study of the reaction rates with various dienophiles, such as trans-cyclooctenes (TCO) and norbornenes, is essential. nih.gov
Regioselectivity Studies: While the subject compound is symmetrical, future work could involve creating unsymmetrical tetrazines, for instance, a 3-(furan-2-yl)-6-phenyl-1,2,4,5-tetrazine. In such cases, controlling the regioselectivity of the Diels-Alder reaction would be critical for synthetic applications. nih.govrsc.org
Secondary Reactivity of Furan: The furan rings themselves can act as dienes in conventional Diels-Alder reactions, typically with maleimides. rsc.orgnih.gov This presents an intriguing possibility for orthogonal reactivity, where the tetrazine core reacts via iEDDA and the furan rings react via a standard Diels-Alder pathway, allowing for the creation of complex, multifunctional architectures.
The table below summarizes the factors influencing the reactivity of substituted tetrazines.
| Factor | Influence on iEDDA Reactivity | Relevance to this compound |
| Electronic Effects | Electron-withdrawing groups increase reaction rates. researchgate.net | Furan is electron-rich, potentially leading to slower, more controllable kinetics compared to pyridyl-substituted tetrazines. nih.gov |
| Steric Hindrance | Bulky substituents can slow the reaction. tcichemicals.com | The planar furan rings may present less steric bulk than other rotated aromatic groups. |
| Dienophile Strain | Highly strained dienophiles (e.g., TCO) react faster. tcichemicals.com | The reactivity profile with a range of strained and unstrained dienophiles needs to be established. |
| Solvent Effects | Reaction rates can be sensitive to solvent polarity. nih.gov | Characterizing performance in both organic and aqueous media is crucial for biological applications. |
Integration into Advanced Functional Materials Beyond Current Applications
The unique chemical properties of both the tetrazine core and the furan substituents make this compound a promising building block for advanced materials.
Self-Healing Polymers: The Diels-Alder reaction between furan and maleimide (B117702) is a well-established mechanism for creating thermally reversible crosslinks in polymers, leading to self-healing materials. rsc.orgnih.govmatec-conferences.org The two furan moieties on the tetrazine could be used to crosslink polymer chains containing maleimide groups. Upon thermal stimulus, the retro-Diels-Alder reaction would break these crosslinks, allowing the material to flow and heal cracks, with the crosslinks reforming upon cooling. nih.gov
Stimuli-Responsive Materials: The incorporation of furan groups into polymers has been shown to impart stimuli-responsive behavior. researchgate.netacs.org The tetrazine core itself is redox-active and fluorescent, properties that could be modulated by changes in the local environment. researchgate.net Materials incorporating this compound could potentially respond to multiple stimuli, such as heat (via the furan-maleimide reaction), light (triggering photochemical reactions), or chemical stimuli (redox changes). rsc.orgnih.gov
High-Energy-Density Materials: Nitrogen-rich heterocycles, including 1,2,4,5-tetrazines, are a class of high-energy-density materials (HEDMs) due to their high heats of formation. mdpi.comsciengine.com While the primary application focus is often on bioorthogonality, exploring the energetic properties of this compound and its derivatives could be a valuable research direction.
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Chemical Biology
The convergence of disciplines offers the most exciting future for this compound, leveraging its distinct features for novel applications.
Chemical Biology and Bioorthogonal Labeling: Tetrazines are central to bioorthogonal chemistry, used for labeling biomolecules in living systems without interfering with native biological processes. nih.govnih.gov The furan substituents could enhance the stability, solubility, and cell permeability of the tetrazine probe. Furthermore, furan derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. ijabbr.comorientjchem.orgutripoli.edu.ly This raises the possibility of creating "theranostic" agents where the tetrazine is used for imaging and targeting, while the furan moiety contributes to a therapeutic effect.
Materials Science and Imaging: Tetrazine-functionalized fluorophores often act as "turn-on" probes, where the fluorescence is quenched by the tetrazine but restored after the iEDDA reaction. nih.gov Developing fluorescent probes based on the this compound scaffold could lead to new tools for molecular imaging and diagnostics. researchgate.net
Sustainable Chemistry and Renewable Materials: By combining sustainable synthesis routes using bio-derived furans with applications in recyclable materials like self-healing polymers, research on this compound can align with global goals for a circular economy.
The synergistic potential at the intersection of these fields promises to unlock the full capabilities of this versatile heterocyclic compound, driving innovation from fundamental chemistry to practical, high-impact applications.
Q & A
Q. What are the established synthetic routes for 3,6-Bis(furan-2-yl)-1,2,4,5-tetrazine?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Pinner Reaction : Aromatic carbonitriles react with hydrazine hydrate, followed by cyclization using Lawesson’s reagent to introduce thiadiazole or furan substituents .
- Oxidative Coupling : Precursors like 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine undergo oxidative coupling with furan derivatives under controlled oxygen conditions .
- Heterocyclic Functionalization : Substitution of chlorine atoms in 3,6-dichloro-1,2,4,5-tetrazine with furan-2-yl groups via nucleophilic aromatic substitution in polar aprotic solvents (e.g., DMF) .
Table 1 : Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Pinner Reaction | Hydrazine hydrate, Lawesson’s reagent, 80°C | 65–75 | |
| Oxidative Coupling | O₂ as oxidizer, DMF, 60°C | ~46 | |
| Nucleophilic Substitution | DMF, 100°C, 24h | 50–60 |
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirms substitution patterns via (furan protons at δ 6.4–7.2 ppm) and NMR (tetrazine ring carbons at ~160 ppm) .
- IR/Raman Spectroscopy : Identifies N=N stretching (1550–1600 cm) and C-H bending modes in furan rings .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] for CHNO: theoretical 264.06) .
Q. What physicochemical properties govern its reactivity?
- Methodological Answer :
- Electron Deficiency : The tetrazine core is highly electron-deficient, enabling inverse electron demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles (e.g., trans-cyclooctenes) .
- Thermal Stability : Decomposition temperatures (T) range from 180–220°C, influenced by substituent electronegativity (furan’s electron-donating effect lowers T compared to chlorine derivatives) .
- Solubility : Moderate solubility in DMSO and THF; insolubility in water due to aromaticity and lack of polar groups .
Advanced Research Questions
Q. How does the electron-deficient nature of this compound enhance its utility in IEDDA reactions?
- Methodological Answer : The tetrazine’s electron deficiency accelerates IEDDA kinetics, enabling rapid bioorthogonal conjugation. For example:
- Reaction Rate : Furan-substituted tetrazines exhibit values >1 Ms with strained alkenes, comparable to 3,6-diphenyl derivatives .
- Applications : Used in live-cell imaging and drug delivery systems due to rapid kinetics and minimal off-target reactivity .
Table 2 : IEDDA Reactivity Comparison
| Tetrazine Derivative | Dienophile | (Ms) |
|---|---|---|
| 3,6-Bis(furan-2-yl) | BCN | 1.2 |
| 3,6-Diphenyl | TCO | 3.5 |
| 3,6-Bis(methylthio) | Sondheimer diyne | 0.8 |
Q. What strategies improve thermal stability for energetic applications?
- Methodological Answer :
- Coordination Complexes : Platinum(II) complexation reduces aggregation and stabilizes the tetrazine core, increasing decomposition onset by ~30°C .
- Crystallization Control : Recrystallization from DMSO/EtOH yields monoclinic crystals with enhanced thermal resistance (T = 210°C) .
- Substituent Engineering : Electron-withdrawing groups (e.g., nitro) improve stability but reduce IEDDA reactivity .
Q. How do substitution patterns influence biological activity?
- Methodological Answer :
- Anticancer Activity : Chlorine substituents (e.g., 3,6-dichloro derivative) induce apoptosis in MDA-MB-231 cells (IC = 12 µM), while furan derivatives show reduced cytotoxicity due to lower electrophilicity .
- Antimicrobial Effects : Tetrazines with amino groups exhibit moderate antifungal activity (MIC = 32 µg/mL against C. albicans), but furan substitution diminishes this effect .
Q. What role does this compound play in organic photovoltaics?
- Methodological Answer :
- Polymer Design : As a component in s-tetrazine-containing copolymers (e.g., PSFTZ), it enhances electron transport via π-conjugation, achieving power-conversion efficiencies (PCE) up to 16.35% in solar cells .
- Morphology Optimization : Platinum(II) complexation reduces phase separation, improving blend morphology and device efficiency .
Q. Can this tetrazine serve as a bioorthogonal tool for targeted therapies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
